

## Technical Support Center: Tredaptive (Niacin/Laropiprant) Market Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Tredaptive |           |  |  |  |
| Cat. No.:            | B1245522   | Get Quote |  |  |  |

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the market withdrawal of **Tredaptive** (also known as Cordaptive), a combination drug containing extended-release niacin and laropiprant. The information is presented in a question-and-answer format, supported by quantitative data, experimental protocols, and explanatory diagrams.

# Frequently Asked Questions (FAQs) Q1: What was the primary reason for the market withdrawal of Tredaptive?

Tredaptive was withdrawn from the market after the results of the large-scale, long-term HPS2-THRIVE (Heart Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) clinical trial became available. The study revealed that adding the niacin/laropiprant combination to statin therapy did not provide any significant additional benefit in reducing the risk of major vascular events in patients with pre-existing vascular disease. More importantly, the treatment was associated with a statistically significant increase in the risk of serious, non-fatal adverse events.

## Q2: What were the specific efficacy findings from the HPS2-THRIVE trial?

The primary endpoint of the HPS2-THRIVE study was the time to the first major vascular event, which was a composite of non-fatal heart attack, death from coronary heart disease, stroke, or



any arterial revascularization procedure. The addition of niacin/laropiprant to statin therapy did not significantly reduce the risk of these events compared to placebo.

Table 1: HPS2-THRIVE Primary Efficacy Endpoint Results

| Outcome                       | Niacin/Laropip<br>rant Group<br>(N=12,838) | Placebo Group<br>(N=12,872) | Risk Ratio<br>(95% CI) | P-value |
|-------------------------------|--------------------------------------------|-----------------------------|------------------------|---------|
| First Major<br>Vascular Event | 1,870 (14.5%)                              | 1,833 (14.2%)               | 1.02 (0.95-1.09)       | 0.63    |

Data sourced from the HPS2-THRIVE collaborative group publication.

## Q3: What were the significant safety concerns and adverse events identified in the HPS2-THRIVE study?

The study found a significant increase in the risk of serious non-fatal adverse events among patients taking **Tredaptive**. These events occurred across several categories, including bleeding, infections, and metabolic disturbances.

Table 2: Summary of Serious Non-Fatal Adverse Events in HPS2-THRIVE



| Adverse Event<br>Category                      | Niacin/Laropip<br>rant Group | Placebo Group | Excess Cases per 1000 Patients Treated for 4 Years | P-value |
|------------------------------------------------|------------------------------|---------------|----------------------------------------------------|---------|
| Any Serious<br>Adverse Event                   | 4,034                        | 3,701         | 25                                                 | <0.001  |
| Gastrointestinal (e.g., bleeding)              | 449                          | 344           | 8                                                  | <0.001  |
| Musculoskeletal<br>(e.g., myopathy)            | 335                          | 272           | 5                                                  | 0.002   |
| Infections                                     | 1,120                        | 1,032         | 7                                                  | 0.04    |
| Skin-related                                   | 208                          | 91            | 9                                                  | <0.001  |
| Unexpected increase in deaths due to infection | 118                          | 87            | Not specified                                      | 0.03    |
| Unexpected increase in deaths due to bleeding  | 45                           | 23            | Not specified                                      | 0.01    |

Data represents the number of first events in each category.

#### Experimental Protocols & Methodologies Q4: What was the experimental design of the HPS2-THRIVE clinical trial?

HPS2-THRIVE was a large-scale, randomized, double-blind, placebo-controlled trial.

 Population: 25,673 patients aged 50-80 years with a history of vascular disease (coronary, cerebrovascular, or peripheral).







- Run-in Phase: All patients initially received simvastatin 40 mg daily (with ezetimibe 10 mg added if needed) to lower LDL cholesterol.
- Randomization: Patients were then randomly assigned to receive either 2 grams of extended-release niacin and 40 mg of laropiprant daily or a matching placebo.
- Follow-up: The median follow-up period was 3.9 years.
- Primary Endpoint: The primary endpoint was the first major vascular event, defined as a composite of coronary death, non-fatal myocardial infarction, stroke, or coronary revascularization.
- Secondary Endpoints: Included cause-specific mortality, cancer incidence, and site-specific serious adverse events.

Below is a diagram illustrating the workflow of the HPS2-THRIVE trial.





Click to download full resolution via product page

Caption: Workflow of the HPS2-THRIVE clinical trial design.

### Mechanism of Action & Failure Analysis Q5: How was Tredaptive supposed to work, and how does this relate to the trial's outcome?

**Tredaptive** combined two active ingredients with distinct mechanisms:







- Extended-Release Niacin (Vitamin B3): Niacin was known to favorably alter blood lipid levels by increasing high-density lipoprotein (HDL, "good" cholesterol), while lowering low-density lipoprotein (LDL, "bad" cholesterol) and triglycerides. The primary hypothesis was that raising HDL would lead to a reduction in cardiovascular events.
- Laropiprant: A potent and selective antagonist of the prostaglandin D2 receptor subtype 1
   (DP1). Niacin administration causes the release of prostaglandin D2 (PGD2), which binds to
   DP1 receptors on skin cells, leading to vasodilation and the common side effect of flushing.
   Laropiprant was included specifically to block this pathway and reduce the flushing, thereby
   improving patient tolerance and adherence to niacin therapy.

The failure of **Tredaptive** in the HPS2-THRIVE trial challenged the "HDL hypothesis," which posits that simply raising HDL cholesterol levels pharmacologically will translate into a clinical benefit. While **Tredaptive** was effective at raising HDL, this did not result in a reduction of cardiovascular events, suggesting that the function of HDL particles may be more important than their absolute quantity. Furthermore, the off-target adverse effects of high-dose niacin outweighed any potential, unobserved benefits.

The diagram below illustrates the intended mechanism and the ultimate decision pathway.





Click to download full resolution via product page

Caption: Logical flow from **Tredaptive**'s hypothesis to market withdrawal.

 To cite this document: BenchChem. [Technical Support Center: Tredaptive (Niacin/Laropiprant) Market Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245522#reasons-for-tredaptive-s-market-withdrawal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com